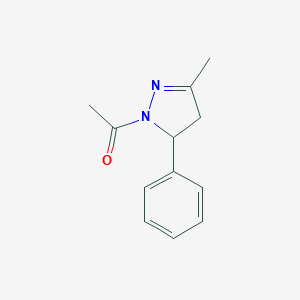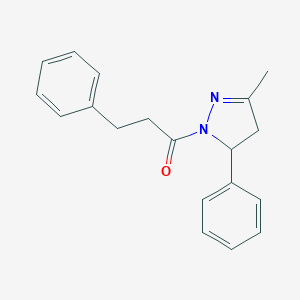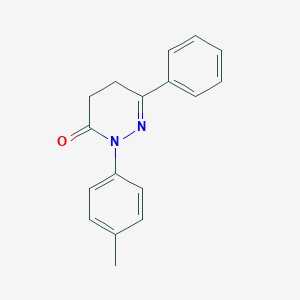![molecular formula C26H22ClNO4S B257839 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and viral replication. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of the HIV protease enzyme.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. The compound has also been shown to induce the expression of certain tumor suppressor genes and inhibit the activity of certain oncogenes. In addition, it has been shown to reduce the replication of HIV and hepatitis C viruses in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the compound has several limitations, including its complex synthesis method, low solubility, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide. These include further studies on its mechanism of action and its potential therapeutic applications. The compound could be further tested for its efficacy against various cancer cell lines and viral infections. In addition, efforts could be made to optimize its synthesis method and improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide involves the reaction of 2-furylmethylamine with 4-chlorobenzaldehyde, followed by the condensation of the resulting Schiff base with 1,1-dioxide-3-thiacyclohexane-4-carboxylic acid. The final product is obtained through the reaction of the intermediate with 1-naphthylamine. The synthesis method is complex and requires the use of several reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Eigenschaften
Produktname |
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide |
|---|---|
Molekularformel |
C26H22ClNO4S |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H22ClNO4S/c27-20-10-8-19(9-11-20)25-13-12-22(32-25)16-28(21-14-15-33(30,31)17-21)26(29)24-7-3-5-18-4-1-2-6-23(18)24/h1-13,21H,14-17H2 |
InChI-Schlüssel |
YVZCOOLOKOLDHP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)





![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)